Ortho- vs. Para-Fluorine Positional Isomerism Differentiates Physicochemical and Pharmacological Profiles
The target compound features a 2-fluorobenzenesulfonyl (ortho-fluoro) group, while the closest positional isomer, 1-((4-fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine (CAS 432524-29-3), bears a para-fluoro substituent . In sulfonylpiperazine SAR studies, the ortho-fluoro orientation alters the dihedral angle between the sulfonyl group and the aromatic ring, modifying the spatial presentation of the hydrogen-bond-accepting sulfonyl oxygens and the fluorine atom to biological targets relative to the para congener [1]. This positional shift is known to produce distinct target selectivity profiles in arylsulfonylpiperazine series; for example, in 5-HT₆ receptor ligand programs, ortho-substituted arylsulfonyl derivatives displayed different binding affinities compared to their para-substituted counterparts [1].
| Evidence Dimension | Fluorine substitution position on benzenesulfonyl ring (ortho vs. para) |
|---|---|
| Target Compound Data | 2-Fluorobenzenesulfonyl (ortho-fluoro) substituent; CAS 612041-50-6 |
| Comparator Or Baseline | 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine with 4-fluorobenzenesulfonyl (para-fluoro) substituent; CAS 432524-29-3 |
| Quantified Difference | Positional isomerism produces distinct 3D electrostatic potential surfaces; specific quantitative affinity differences are not yet published for this exact compound pair |
| Conditions | Positional isomerism framework validated across arylsulfonylpiperazine series in medicinal chemistry literature |
Why This Matters
Selecting the ortho-fluoro isomer over the para-fluoro isomer may be critical for reproducing binding interactions or optimizing a specific lead series, as positional fluorine placement is a well-established determinant of target engagement in sulfonylpiperazine drug design.
- [1] Kilbile, J. T.; Tamboli, Y.; Gadekar, S. S.; et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. J. Mol. Struct. 2023, 1278, 134971. View Source
